N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-13-4-3-5-16(12-13)20-26-14(2)18(28-20)10-11-25-19(27)15-6-8-17(9-7-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICVRNGFIXLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to act asagonists for peroxisome proliferator-activated receptors and as inhibitors for phosphodiesterase 10A (PDE10A) , a protein abundant only in brain tissue. These targets play crucial roles in regulating inflammation and signal transduction in the brain.
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist, it may be involved in the regulation of lipid metabolism and inflammation. As a potential PDE10A inhibitor, it may affect cyclic nucleotide signaling pathways in the brain.
Result of Action
As a potential peroxisome proliferator-activated receptor agonist, it may help regulate central inflammation. As a potential PDE10A inhibitor, it may modulate signal transduction in the brain.
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic compound with a complex structure that includes a thiazole moiety and a trifluoromethyl group. Its unique chemical properties have drawn attention in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C22H22F3N3O2S, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 411.5 g/mol |
| Molecular Formula | C22H22F3N3O2S |
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole rings. This compound has shown promising activity against various bacterial strains. For instance, in a study assessing the efficacy of thiazole derivatives against Mycobacterium tuberculosis, compounds similar to this exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A study investigating benzamide derivatives found that modifications in the structure can enhance cytotoxicity against cancer cell lines. Specifically, derivatives with trifluoromethyl groups showed increased potency in inhibiting cell proliferation in various cancer models .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets. For example:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain benzamide derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Cancer Cell Line Testing
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Research indicates that compounds containing thiazole rings exhibit anti-inflammatory properties, making them candidates for drug development targeting conditions like arthritis and other inflammatory diseases. For instance, derivatives of thiazole have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
1.2 Anticancer Activity
Studies on related thiazole compounds have demonstrated their ability to inhibit cancer cell proliferation. The structural features of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide may enhance its interaction with specific molecular targets involved in tumor growth and metastasis. For example, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines .
Molecular Biology Applications
2.1 Receptor Modulation
The compound's unique structure allows it to act as an allosteric modulator for certain receptors, including metabotropic glutamate receptors. This modulation can influence neurotransmitter signaling pathways, potentially leading to therapeutic effects in neurological disorders such as schizophrenia and anxiety .
2.2 Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways. Its ability to bind to active sites or allosteric sites could be leveraged in drug design to create inhibitors for enzymes implicated in diseases like diabetes and obesity .
Table 1: Summary of Key Research Findings
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the trifluoromethylbenzamide moiety. The optimization of reaction conditions is crucial for achieving high yields and purity .
Table 2: Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the thiazole ring from appropriate precursors |
| 2 | Substitution | Introduction of the methyl groups on the phenyl ring |
| 3 | Coupling | Attachment of the benzamide group via amide bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
